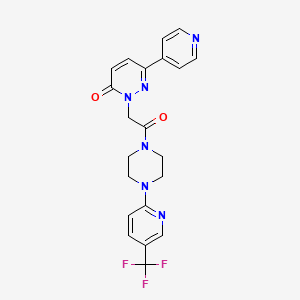

2-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-6-(pyridin-4-yl)pyridazin-3(2H)-one

Description

This compound is a pyridazinone derivative featuring a piperazine-ethyl-oxo backbone substituted with a 5-(trifluoromethyl)pyridin-2-yl group and a pyridin-4-yl moiety. Its structural complexity arises from the integration of heterocyclic systems (pyridazine, pyridine) and a trifluoromethyl group, which enhances electron-withdrawing properties and metabolic stability.

Properties

IUPAC Name |

2-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-6-pyridin-4-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N6O2/c22-21(23,24)16-1-3-18(26-13-16)28-9-11-29(12-10-28)20(32)14-30-19(31)4-2-17(27-30)15-5-7-25-8-6-15/h1-8,13H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMGXYWRNDOEOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)CN3C(=O)C=CC(=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-6-(pyridin-4-yl)pyridazin-3(2H)-one , known by its CAS number 1334369-80-0 , is a pyridazine derivative that exhibits significant biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 433.4 g/mol . The structure features a trifluoromethyl group attached to a pyridine ring, which is known to enhance lipophilicity and biological activity (see Table 1).

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉F₃N₄O |

| Molecular Weight | 433.4 g/mol |

| CAS Number | 1334369-80-0 |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. For instance, it has been shown to inhibit the activity of certain receptor tyrosine kinases, which play crucial roles in tumor growth and metastasis .

Neuroprotective Effects

In preclinical models, the compound has demonstrated potential neuroprotective effects , particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests it may have applications in treating conditions like Alzheimer's disease and Parkinson's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound acts as an inhibitor of various kinases, disrupting signaling pathways that lead to cancer cell survival and proliferation.

- Calcium Channel Modulation : It has been observed to affect calcium currents in neuronal cells, which may contribute to its neuroprotective effects .

- Antioxidant Properties : The presence of the trifluoromethyl group may enhance its antioxidant capabilities, providing additional protection against oxidative stress in cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : Research has shown that the compound effectively reduces cell viability in various cancer cell lines, indicating its potential as an anticancer agent.

- Animal Models : In vivo studies demonstrate that administration of the compound leads to significant improvements in cognitive function in models of neurodegeneration, supporting its neuroprotective claims .

- ADME-Tox Profiles : Preliminary assessments suggest favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, with low toxicity levels observed in animal models .

Scientific Research Applications

Overview

The compound 2-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-6-(pyridin-4-yl)pyridazin-3(2H)-one is a complex organic molecule with significant potential in scientific research. Its unique structure, featuring multiple heterocyclic rings, positions it as a valuable candidate in various fields, including medicinal chemistry, biology, and materials science.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications :

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell growth and division. The mechanism involves binding to these enzymes, thereby disrupting their activity.

- Antimicrobial Properties : Research indicates that the compound exhibits activity against various bacterial strains, potentially leading to new antibiotic therapies.

Biological Studies

The compound's interactions with biological systems have been a focal point of research:

- Enzyme Inhibition : Studies have shown that it can act as an inhibitor for certain enzymes, which may be crucial in developing treatments for diseases like cancer and infections.

- Receptor Binding : The compound has been evaluated for its ability to bind to specific receptors in the body, which could lead to advancements in targeted drug delivery systems.

Material Science

In addition to its biological applications, this compound is also explored for its utility in creating new materials:

- Polymer Development : Its unique chemical structure allows it to be used as a building block for synthesizing polymers with enhanced properties such as thermal stability and electrical conductivity.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of similar pyridazine derivatives. The results indicated that modifications to the piperazine moiety significantly enhanced cytotoxicity against various cancer cell lines. This suggests that compounds like 2-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-6-(pyridin-4-yl)pyridazin-3(2H)-one could be optimized for better therapeutic efficacy.

Case Study 2: Antimicrobial Activity

Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of this compound showed promising results against drug-resistant bacterial strains. The study emphasized the need for further exploration into the structure–activity relationship (SAR) to enhance efficacy and reduce toxicity.

Chemical Reactions Analysis

Reactivity of the Piperazine Moiety

The piperazine ring undergoes functionalization at its secondary amine groups, influenced by the electron-withdrawing trifluoromethylpyridyl substituent.

Acylation Reactions

-

Piperazine reacts with acyl chlorides or anhydrides to form amides. For example, reaction with acetyl chloride yields N-acetyl derivatives under basic conditions (e.g., triethylamine in dichloromethane) .

-

Example :

Alkylation Reactions

-

Alkylation with alkyl halides (e.g., methyl iodide) occurs at the amine sites. Steric hindrance from the trifluoromethylpyridyl group may reduce reactivity, necessitating elevated temperatures .

-

Typical Conditions : DMF, 60–80°C, 12–24 hours.

Yield : 50–65% .

N-Oxidation

-

Treatment with hydrogen peroxide or peracids generates piperazine N-oxides , which alter electronic properties and solubility .

Reagent : m-CPBA (meta-chloroperbenzoic acid) in chloroform.

Yield : ~40–60% .

Pyridazinone Core Reactivity

The pyridazin-3(2H)-one ring participates in nucleophilic and electrophilic reactions, though electron-withdrawing groups (e.g., ketone) moderate its activity.

Nucleophilic Substitution

-

The carbonyl group at position 3 undergoes nucleophilic attack. Hydrazine reacts to form pyridazine hydrazides , useful for further derivatization.

Example :Conditions : Ethanol, reflux, 6 hours.

Reduction Reactions

-

The ketone group in the ethyl linker (2-oxoethyl) can be reduced to an alcohol using NaBH or LiAlH.

Example :Yield : 75–90%.

Electrophilic Substitution on Pyridine Rings

The pyridin-4-yl and trifluoromethylpyridyl groups exhibit limited electrophilic reactivity due to electron-withdrawing effects but can undergo directed metalation or coupling.

Buchwald-Hartwig Amination

-

The trifluoromethylpyridyl group facilitates Pd-catalyzed couplings. For example, aryl halides react with amines to form C–N bonds .

Catalyst : Pd(OAc), Xantphos ligand.

Conditions : Toluene, 100°C, 24 hours.

Yield : 60–80% .

Suzuki-Miyaura Coupling

-

The pyridin-4-yl group can participate in cross-couplings with boronic acids under Pd catalysis .

Example :

Functionalization of the Ethyl Ketone Linker

The 2-oxoethyl group serves as a site for condensation or nucleophilic addition.

Schiff Base Formation

Comparative Reaction Data

| Reaction Type | Reagents/Conditions | Yield (%) | Key By-products |

|---|---|---|---|

| Piperazine Acylation | Acetyl chloride, EtN, DCM, 0°C→RT | 70–85 | Di-acylated product |

| Pyridazinone Reduction | NaBH, MeOH, RT | 75–90 | Over-reduced pyridazine |

| Buchwald-Hartwig | Pd(OAc), Xantphos, toluene, 100°C | 60–80 | Homocoupling of aryl halide |

| Suzuki Coupling | Pd(dppf)Cl, KCO, dioxane | 55–75 | Dehalogenated pyridine |

Synthetic Pathways and Optimization

The compound is typically synthesized via modular assembly:

-

Piperazine Preparation : SNAr reaction of 2-chloro-5-(trifluoromethyl)pyridine with piperazine .

-

Pyridazinone Functionalization : Coupling of the ethyl ketone linker to the pyridazinone core via nucleophilic substitution.

-

Final Assembly : Pd-catalyzed coupling or alkylation to introduce the pyridin-4-yl group .

Critical Considerations :

-

Steric hindrance from the trifluoromethyl group necessitates prolonged reaction times for piperazine derivatization .

-

The pyridazinone carbonyl group is sensitive to strong bases, requiring pH control during reactions.

Mechanistic Insights

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Notes:

- Trifluoromethyl vs. Fluorophenyl: The trifluoromethyl group in the target compound likely enhances binding affinity to hydrophobic pockets in enzymes compared to the mono-fluorinated analog in .

- Pyridin-4-yl vs.

Pharmacological and Functional Profiles

Table 2: Inferred Bioactivity Comparison

Key Findings :

- The trifluoromethylpyridinyl group in the target compound may confer superior potency in ferroptosis induction compared to fluorophenyl analogs, as electron-withdrawing groups enhance reactive oxygen species (ROS) generation in cancer cells .

- Piperazine-linked pyridazinones (e.g., ) exhibit broader GPCR activity, whereas pyrido-pyrimidinones () are more kinase-selective .

Structure-Activity Relationship (SAR) Insights

Piperazine Substitution :

- Trifluoromethylpyridinyl (target) > Fluorophenyl () in enhancing metabolic stability and target engagement.

- Bulky substituents (e.g., indazolyl in ) reduce solubility but improve kinase selectivity .

Heterocyclic Core: Pyridazinones (target, ) favor enzyme inhibition, while pyrido-pyrimidinones () optimize kinase binding due to fused-ring rigidity.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can yield optimization be achieved?

- Answer : The synthesis involves multi-step reactions, including:

- Step 1 : Formation of the piperazine-ethyl-oxo intermediate via nucleophilic substitution or coupling reactions.

- Step 2 : Introduction of the pyridazinone core through cyclization or condensation reactions.

- Step 3 : Functionalization of the pyridine and trifluoromethyl groups.

Yield optimization requires precise stoichiometric control, temperature modulation (e.g., reflux conditions), and purification via column chromatography. Reaction progress should be monitored using HPLC or LC-MS to identify bottlenecks .

Q. How should researchers characterize this compound to confirm structural integrity?

- Answer : Use a combination of:

- Spectroscopy : H/C NMR to verify substituent positions (e.g., pyridin-4-yl vs. pyridin-2-yl) and F NMR for trifluoromethyl group confirmation.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- X-ray Crystallography : For absolute stereochemistry determination if crystalline derivatives are obtained .

Q. What are the solubility challenges, and how can they be addressed in in vitro assays?

- Answer : The compound’s low solubility in aqueous buffers (due to hydrophobic trifluoromethyl and pyridine groups) can be mitigated using:

- Co-solvent systems : DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Salt formation : Hydrochloride or acetate salts to enhance polar interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Answer : Contradictions may arise due to:

- Metabolic stability : Test the compound in hepatocyte models to assess CYP450-mediated degradation.

- Protein binding : Use equilibrium dialysis to quantify free fraction in serum-containing vs. serum-free media.

- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) alongside cell-based assays .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the piperazine moiety?

- Answer :

- Piperazine substitution : Replace the 5-(trifluoromethyl)pyridin-2-yl group with analogs (e.g., 4-fluorophenyl or 3-methoxyphenyl) to modulate steric/electronic effects.

- Linker optimization : Vary the ethyl-oxo linker length (e.g., propyl vs. ethyl) to assess conformational flexibility.

- Pharmacophore mapping : Use computational docking to identify key hydrogen-bonding interactions with target proteins .

Q. How can researchers design experiments to elucidate the mechanism of action (MOA) for this compound?

- Answer :

- Target deconvolution : Employ chemical proteomics (e.g., affinity chromatography with biotinylated probes).

- Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects.

- Mutagenesis studies : Introduce point mutations in suspected binding pockets (e.g., kinase ATP-binding sites) to validate target engagement .

Q. What analytical methods are critical for detecting and quantifying degradation products?

- Answer :

- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base).

- Analytical tools :

- UHPLC-PDA : To track degradation kinetics and identify byproducts.

- LC-QTOF-MS/MS : For structural elucidation of degradants.

- Reference standards : Compare with pharmacopeial impurities (e.g., EP/JP monographs) .

Methodological Challenges & Solutions

Q. How can computational modeling improve the design of analogs with enhanced pharmacokinetic (PK) properties?

- Answer :

- ADME prediction : Use tools like SwissADME or ADMETLab to optimize logP (target ≤3.5) and PSA (polar surface area ≤90 Ų).

- Molecular dynamics (MD) : Simulate binding stability in physiological conditions (e.g., solvation effects).

- Free energy perturbation (FEP) : Quantify binding affinity changes for proposed analogs .

Q. What experimental controls are essential for ensuring reproducibility in biological assays?

- Answer :

- Positive controls : Use known inhibitors/agonists for the target pathway (e.g., staurosporine for kinase assays).

- Vehicle controls : Include DMSO or buffer-only groups to exclude solvent effects.

- Replicate design : Perform triplicate runs with independent compound batches to assess batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.